N-Tetradecanoyl-Valine
Description
N-Tetradecanoyl-Valine is a valine derivative acylated with a tetradecanoyl (14-carbon) chain. Its IUPAC name is sodium;(2S)-3-methyl-2-(tetradecanoylamino)butanoate (CAS: 58185-39-0) . The compound exists as a sodium salt, enhancing its solubility in aqueous environments compared to free acid forms. Structurally, it combines the hydrophobic tetradecanoyl chain with the polar amino acid valine, creating an amphiphilic molecule.
Properties
Molecular Formula |
C19H37NO3 |
|---|---|
Molecular Weight |
327.5 g/mol |
IUPAC Name |
(2S)-3-methyl-2-(tetradecanoylamino)butanoic acid |
InChI |
InChI=1S/C19H37NO3/c1-4-5-6-7-8-9-10-11-12-13-14-15-17(21)20-18(16(2)3)19(22)23/h16,18H,4-15H2,1-3H3,(H,20,21)(H,22,23)/t18-/m0/s1 |
InChI Key |
XGYJHOKDLDLGLP-SFHVURJKSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)N[C@@H](C(C)C)C(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NC(C(C)C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Tetradecanoyl-Valine can be synthesized through the reaction of L-Valine with tetradecanoyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane or chloroform. The process involves the formation of an amide bond between the amino group of valine and the acyl chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Tetradecanoyl-Valine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where the tetradecanoyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
N-Tetradecanoyl-Valine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in cellular processes and interactions.
Mechanism of Action
The mechanism of action of N-Tetradecanoyl-Valine involves its interaction with specific molecular targets and pathways. The compound can modulate various biochemical processes by binding to enzymes or receptors. For instance, it may inhibit the growth of certain bacteria by interfering with their quorum sensing mechanisms . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Findings:
Chain Length and Hydrophobicity: Longer acyl chains (e.g., C14 in this compound vs. C16 in N-Hexadecanoyl-L-valine) increase hydrophobicity, impacting lipid bilayer interactions and solubility. This compound's sodium salt form improves aqueous solubility compared to non-salt derivatives. Shorter chains (e.g., C2 in N-Acetyl-L-valine) enhance hydrophilicity, making them suitable for ion-binding studies .
Structural Variations: Ester vs. Amide Linkage: N-Dodecyloxycarbonyl-D-valine features an ester group (C-O-C=O), while this compound has an amide bond (N-C=O). Esters are more prone to hydrolysis, affecting stability .
Applications: Pharmaceuticals: Valsartan impurities (N-valeryl, N-butyryl) highlight the role of acylated valine derivatives in drug degradation pathways . Synthesis: N-Hexadecanoyl-L-valine is synthesized with high yields (93–96%), suggesting scalability for industrial use . Surfactants/Drug Delivery: The amphiphilic nature of this compound and N-Hexadecanoyl-L-valine makes them candidates for micelle formation or lipid-based delivery systems.
Physicochemical Properties and Stability
- This compound: As a sodium salt, it likely exhibits higher thermal stability and solubility in polar solvents than its free acid form.
- N-Acetyl-L-valine : Smaller size and polar groups enable participation in ion-clustering reactions, with ΔrG° values reported for Li⁺/Na⁺ binding .
- N-Dodecyloxycarbonyl-D-valine : The ester group may reduce stability under acidic or alkaline conditions compared to amide-linked derivatives.
Biological Activity
N-Tetradecanoyl-Valine, also referred to as N-(1-oxotetradecyl)-L-valine, is a derivative of the essential amino acid L-valine, characterized by a tetradecanoyl fatty acid group attached to its nitrogen. This modification is significant as it enhances the compound's biological activities, particularly in antimicrobial properties and potential applications in drug delivery systems.
- Molecular Formula : C19H37NO3
- Molecular Weight : 327.5 g/mol
- Structure : The compound features an amide bond between L-valine and tetradecanoic acid, which influences its solubility and interaction with biological membranes.
Biological Activities
-
Antimicrobial Properties :
This compound exhibits notable antimicrobial activity against various pathogens. Research indicates that fatty acid derivatives, including this compound, can disrupt microbial membranes, leading to cell lysis and death. This property makes it a candidate for developing new antimicrobial agents . -
Enhancement of Drug Delivery :
The acylation of L-valine with a tetradecanoyl group increases the permeability of membranes, facilitating the transport of therapeutic macromolecules. This characteristic is particularly valuable for enhancing the oral bioavailability of peptides and proteins . -
Interaction with Cellular Membranes :
The unique structure of this compound allows it to interact effectively with lipid bilayers, altering their fluidity and permeability. Such interactions can enhance the absorption of hydrophilic drugs when administered orally .
Comparative Analysis
To understand the uniqueness of this compound, a comparison with other fatty acid derivatives of L-valine is useful:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| L-Valine | Amino Acid | Essential amino acid; not fatty-acid modified |
| N-Hexanoyl-L-valine | Fatty Acid Derivative | Shorter carbon chain (hexanoyl) |
| N-Octanoyl-L-valine | Fatty Acid Derivative | Medium carbon chain (octanoyl); different solubility |
| N-Dodecanoyl-L-valine | Fatty Acid Derivative | Longer carbon chain (dodecanoyl); different activity |
| This compound | Fatty Acid Derivative | Specific tetradecanoyl modification enhances membrane interaction |
This compound stands out due to its specific tetradecanoyl modification, which may enhance its interaction with cellular membranes compared to shorter or longer chain derivatives .
Case Studies and Research Findings
Recent studies have provided insights into the biological activity of this compound:
- Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to its ability to disrupt bacterial cell membranes, leading to increased permeability and cell death .
- Drug Delivery Applications : Research highlighted that acylated amino acids like this compound can serve as effective permeation enhancers for oral delivery systems. In vitro studies showed improved absorption rates of model peptides when co-administered with this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
